2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid
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Overview
Description
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and an ethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, water, dichloromethane
Major Products
Oxidation: Formation of 2-amino-3-(2-ethoxyphenyl)-3-oxopropanoic acid
Reduction: Regeneration of this compound
Substitution: Formation of amides or other derivatives
Scientific Research Applications
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-methoxyphenyl)-3-hydroxypropanoic acid
- 2-Amino-3-(2-ethoxyphenyl)-3-oxopropanoic acid
- 2-Amino-3-(2-ethoxyphenyl)-3-methylpropanoic acid
Uniqueness
2-Amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-(2-ethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-2-16-8-6-4-3-5-7(8)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |
InChI Key |
PBYNROVFGHOLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(C(=O)O)N)O |
Origin of Product |
United States |
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